molecular formula C6H12O2 B7822843 2,3-Dimethylbutanoic acid CAS No. 22160-11-8

2,3-Dimethylbutanoic acid

Cat. No.: B7822843
CAS No.: 22160-11-8
M. Wt: 116.16 g/mol
InChI Key: XFOASZQZPWEJAA-UHFFFAOYSA-N
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Description

2,3-Dimethylbutanoic acid is an organic compound with the molecular formula C6H12O2. It is a branched-chain carboxylic acid, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the butanoic acid chain. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of butanoic acid derivatives. For instance, the reaction of 2-bromo-3-methylbutane with sodium cyanide, followed by hydrolysis, yields this compound. Another method involves the oxidation of 2,3-dimethylbutanol using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, in the presence of hydrogen gas can facilitate the hydrogenation of precursors to form the desired acid. Additionally, continuous flow reactors are employed to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or aldehydes using strong oxidizing agents.

    Reduction: Reduction of this compound can yield alcohols, such as 2,3-dimethylbutanol, using reducing agents like lithium aluminum hydride.

    Substitution: The carboxyl group can be substituted with other functional groups through reactions with halides or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or nitric acid under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products:

    Oxidation: Formation of 2,3-dimethylbutanone or 2,3-dimethylbutanal.

    Reduction: Formation of 2,3-dimethylbutanol.

    Substitution: Formation of 2,3-dimethylbutanoyl chloride or other substituted derivatives.

Scientific Research Applications

2,3-Dimethylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound serves as a precursor in the biosynthesis of various natural products and metabolites.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: this compound is utilized in the production of polymers, resins, and specialty chemicals.

Comparison with Similar Compounds

2,3-Dimethylbutanoic acid can be compared with other similar compounds, such as:

    2,2-Dimethylbutanoic acid: This compound has two methyl groups attached to the second carbon atom, resulting in different chemical properties and reactivity.

    3,3-Dimethylbutanoic acid: With two methyl groups on the third carbon atom, this compound exhibits distinct steric and electronic effects.

    2-Methylbutanoic acid: Featuring a single methyl group on the second carbon, this compound has simpler structural characteristics and different reactivity.

Uniqueness: this compound is unique due to its specific branching pattern, which influences its chemical behavior and interactions. The presence of two methyl groups on adjacent carbon atoms creates steric hindrance and affects the compound’s reactivity and stability.

Properties

IUPAC Name

2,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOASZQZPWEJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871229
Record name 2,3-Dimethylbutanoic acid
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14287-61-7, 22160-11-8
Record name 2,3-Dimethylbutanoic acid
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Record name 2,3-Dimethylbutanoic acid
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Record name (1)-2,3-Dimethylbutyric acid
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Record name 2,3-Dimethylbutanoic acid
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Record name 2,3-dimethylbutyric acid
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Record name (±)-2,3-dimethylbutyric acid
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Record name 2,3-DIMETHYLBUTANOIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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